

Technical Guide: T0070907-d4 and its High-Affinity Binding to PPAR γ

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Compound of Interest

Compound Name: T0070907-d4

Cat. No.: B12367844

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This technical guide provides a comprehensive overview of the binding affinity of **T0070907-d4** for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ). It is intended for researchers, scientists, and drug development professionals engaged in the study of PPAR γ modulation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Note on T0070907-d4: **T0070907-d4** is the deuterated form of T0070907. While specific binding affinity studies for the d4 variant are not extensively published, deuterium substitution is a common strategy in drug development to modify metabolic stability and is generally not expected to significantly alter the target binding affinity. The data presented herein is for the non-deuterated T0070907, which is considered a reliable surrogate for the binding properties of the d4 analog.

Quantitative Data Summary

T0070907 is a potent and highly selective antagonist of PPAR γ . Its binding affinity has been characterized by a low nanomolar IC₅₀ value, indicating a strong interaction with the receptor. The key quantitative data are summarized in the table below for easy comparison.

Parameter	Value	Receptor Isoform	Species	Assay Type	Reference
IC50	1 nM	PPAR γ	Human	Scintillation Proximity Assay	[1][2][3]
Ki	1 nM	PPAR γ	Human	Not Specified	[4]
Selectivity	>800-fold	PPAR γ vs. PPAR α and PPAR δ	Not Specified	Not Specified	[3]

Table 1: Quantitative Binding Affinity Data for T0070907. This table summarizes the key binding parameters of T0070907 to PPAR γ , highlighting its potency and selectivity.

Mechanism of Action

T0070907 functions as a covalent antagonist of PPAR γ . It irreversibly binds to a specific cysteine residue within the ligand-binding domain of the receptor.[1][2] This covalent modification locks the receptor in an inactive conformation, thereby blocking the recruitment of transcriptional coactivators and promoting the recruitment of corepressors.[1][5] This dual action effectively silences the transcriptional activity of PPAR γ .

Experimental Protocols

The binding affinity and functional consequences of T0070907 interaction with PPAR γ have been determined using a variety of robust biochemical and cellular assays. The detailed methodologies for the key experiments are outlined below.

Scintillation Proximity Assay (SPA) for Competitive Binding

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Principle: A GST-tagged PPAR γ protein is captured by SPA beads. A radiolabeled PPAR γ ligand (e.g., [3H]rosiglitazone) is added, which, upon binding to the receptor, comes into close

proximity with the scintillant-impregnated beads, leading to light emission. A competing non-radiolabeled ligand will displace the radioligand, resulting in a decrease in the scintillation signal.

Detailed Protocol:

- **Reaction Mixture Preparation:** In a 96-well plate, prepare a 90 μ L reaction mixture containing:
 - SPA Buffer: 10 mM KH₂PO₄, 10 mM K₂HPO₄, 50 mM NaCl, 2 mM EDTA, 1 mM DTT, 2 mM CHAPS, and 10% (v/v) glycerol, at a pH of 7.1.[\[5\]](#)[\[6\]](#)
 - GST-PPAR γ : 50 ng of purified GST-tagged PPAR γ protein.[\[5\]](#)[\[6\]](#)
 - Radioligand: 5 nM of a ³H-labeled PPAR γ ligand (e.g., [³H]rosiglitazone).[\[5\]](#)[\[6\]](#)
 - Test Compound: 5 μ L of T0070907 (or **T0070907-d4**) at various concentrations in DMSO.[\[5\]](#)[\[6\]](#)
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[\[5\]](#)[\[6\]](#)
- **SPA Bead Addition:** Add 10 μ L of a 20 mg/mL stock of polylysine-coated SPA beads suspended in SPA buffer.[\[5\]](#)[\[6\]](#)
- **Second Incubation:** Incubate for an additional hour at room temperature to allow the GST-tagged protein to bind to the beads.[\[5\]](#)[\[6\]](#)
- **Signal Detection:** Measure the scintillation signal using a microplate scintillation counter (e.g., Packard Topcount).
- **Data Analysis:** The IC₅₀ value is determined by plotting the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Coactivator Recruitment

This assay is employed to assess the ability of a compound to either promote or block the interaction between PPAR γ and a coactivator peptide.

Principle: The HTRF assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). In the context of PPAR γ , the receptor is typically tagged with the donor and a coactivator-derived peptide is tagged with the acceptor. Agonist binding induces a conformational change in PPAR γ that facilitates coactivator binding, bringing the donor and acceptor into close proximity and generating a FRET signal. An antagonist like T0070907 will prevent this interaction, leading to a decrease in the FRET signal.^{[1][7]}

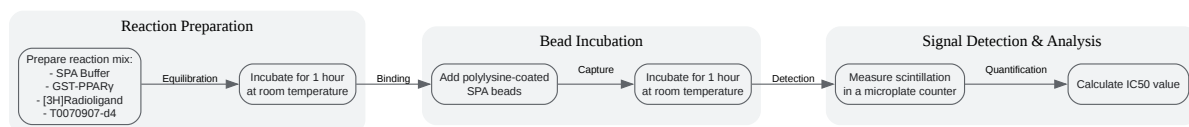
Glutathione S-Transferase (GST) Pull-Down Assay for Corepressor Recruitment

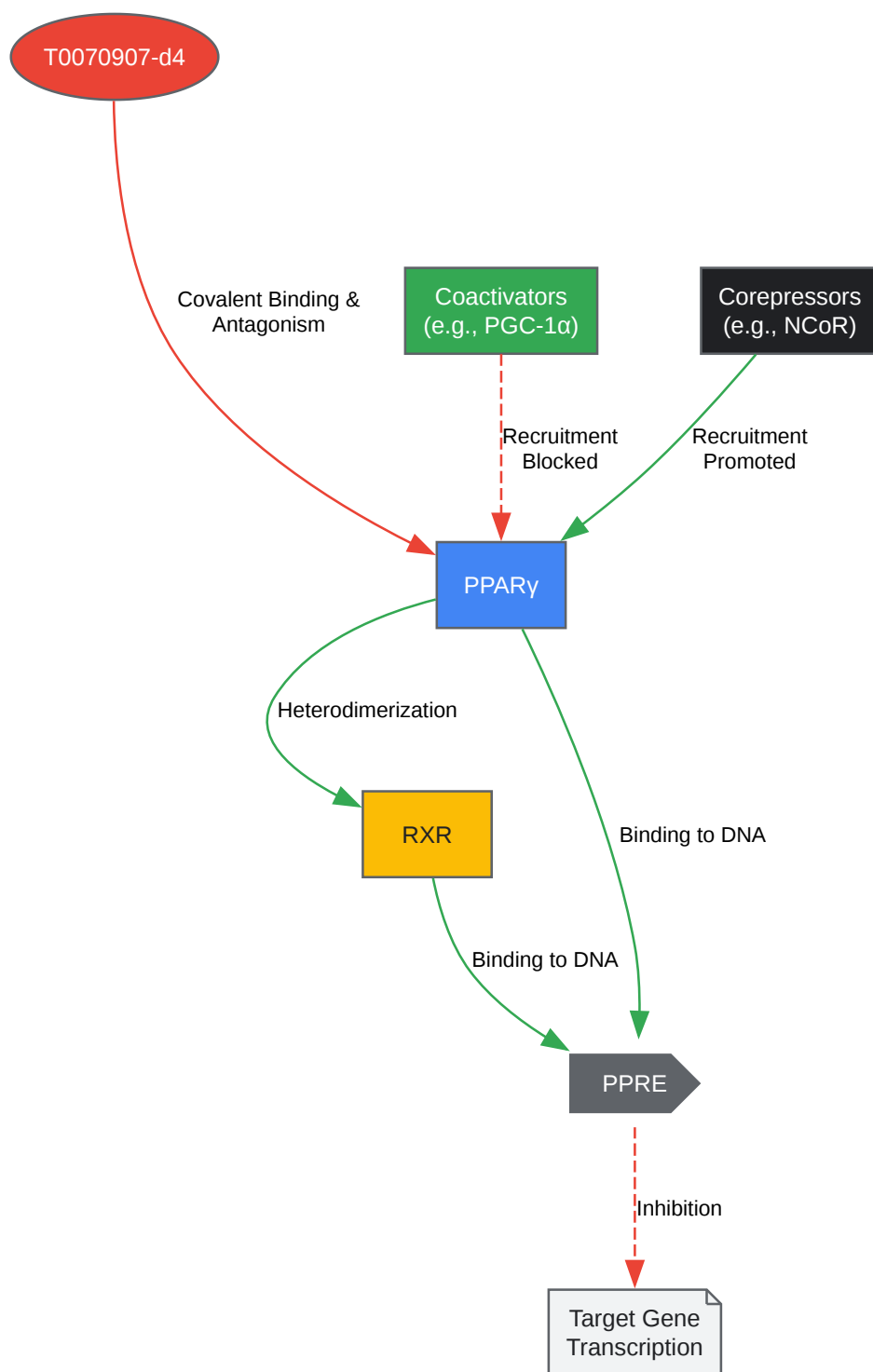
This assay is utilized to demonstrate the recruitment of corepressor proteins to PPAR γ in the presence of a ligand.

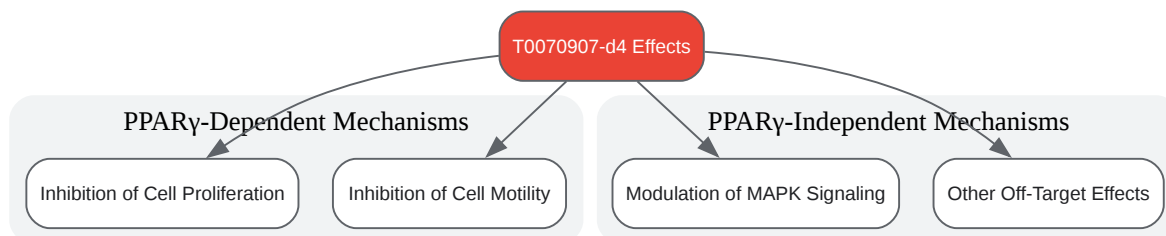
Principle: A GST-tagged PPAR γ protein is immobilized on glutathione-sepharose beads. The immobilized receptor is then incubated with a cell lysate or a purified corepressor protein (e.g., NCoR) in the presence of the test compound. After washing to remove non-specific binders, the proteins bound to the beads are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the corepressor. An increased amount of the corepressor in the eluate in the presence of the test compound indicates ligand-induced corepressor recruitment.^{[1][7]}

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of T0070907's interaction with PPAR γ and the experimental workflow used to characterize it.







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